molecular formula C16H16N4O B1682630 3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile

3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile

Cat. No.: B1682630
M. Wt: 280.32 g/mol
InChI Key: XQJQZTOXHGIQCA-UHFFFAOYSA-N
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Description

3-Amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile has been identified as a novel, reversible, and non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 5.7 µM . This mechanism of action is significant because, unlike most early-stage PTP1B inhibitors that target the enzyme's active site, this compound appears to bind to an allosteric site . This non-competitive nature offers an exciting possibility to modulate PTP1B activity without the common challenges associated with designing charged, phosphotyrosine-mimetic competitive inhibitors, potentially leading to better cell permeability and oral availability . PTP1B is a key therapeutic target for Type 2 diabetes and obesity, as it acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor . The inhibition of PTP1B is known to enhance insulin sensitivity, and studies on PTP1B knockout mice have demonstrated resistance to diet-induced obesity and enhanced insulin sensitivity . The pyridazine and pyranopyridazine scaffolds are recognized in medicinal chemistry as privileged structures for developing pharmacologically active compounds . As a small molecule with non-polar properties, this inhibitor provides researchers with a valuable chemical tool to further investigate the insulin signaling pathway, the biological role of PTP1B, and the therapeutic potential of allosteric inhibition for metabolic disorders .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[3,4-c]pyridazine-4-carbonitrile

InChI

InChI=1S/C16H16N4O/c1-16(2)8-12-13(9-17)15(18)20(19-14(12)10-21-16)11-6-4-3-5-7-11/h3-8H,10,18H2,1-2H3

InChI Key

XQJQZTOXHGIQCA-UHFFFAOYSA-N

SMILES

CC1(C=C2C(=NN(C(=C2C#N)N)C3=CC=CC=C3)CO1)C

Canonical SMILES

CC1(C=C2C(=NN(C(=C2C#N)N)C3=CC=CC=C3)CO1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

>42 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ST074946;  ST 074946;  ST-074946.

Origin of Product

United States

Chemical Reactions Analysis

ST074946 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that 3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile exhibits significant biological activity, including:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its structural analogs have been studied for their ability to inhibit bacterial growth and combat infections.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It interacts with various biological targets involved in cancer progression, potentially inhibiting specific enzymes and cellular pathways associated with tumor growth .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-amino-2-(4-methoxyphenyl)-2,8-dihydro-6H-pyrano[3,4-c]pyridazine-4-carbonitrileContains methoxy groupAnticancer propertiesMethoxy substitution enhances solubility
3-amino-2-(trifluoromethyl)phenyl)-2,8-dihydro-pyrano[3,4-c]pyridazineTrifluoromethyl groupAntimicrobial activityFluorinated compounds often exhibit increased bioactivity
3-amino-2-(5-methyl-furyl)phenyl)-2,8-dihydro-pyrano[3,4-c]pyridazineFuran ring incorporationPotential antiviral activityFuran ring adds distinct electronic properties

The distinct combination of functional groups in this compound contributes to its unique reactivity and biological profile compared to these analogs.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various fields:

  • Anticancer Research : A study demonstrated that derivatives of this compound inhibited cancer cell proliferation in vitro, suggesting its potential as a lead compound for anticancer drug development .
  • Antimicrobial Studies : Research indicated that modifications to the carbonitrile group enhanced antimicrobial activity against specific pathogens, paving the way for new antibiotic agents derived from this scaffold .

Mechanism of Action

The mechanism of action of ST074946 involves its interaction with specific molecular targets and pathways. It is known to modulate certain biological processes by binding to specific proteins or enzymes, thereby affecting their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to influence various signaling pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparison

The table below highlights key differences between the target compound and structurally related heterocycles:

Compound Name Molecular Formula Key Substituents Fused Ring System Synthesis Method Potential Applications
Target : 3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile C₁₆H₁₄N₄O Amino, dimethyl, phenyl, carbonitrile Pyrano[4,5-e]pyridazine Inferred multi-component reaction Pharmaceutical intermediate (hypothetical)
6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile C₁₇H₁₆N₄O₂ Methoxyphenyl, methyl, amino Pyrano[2,3-c]pyrazole Four-component one-pot reaction Precursor for heterocyclic compounds
2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile C₁₇H₁₃N₅O₂ Amino, hydroxy, phenyl, dicarbonitrile Pyran (non-fused) Reflux with malononitrile Agrochemical (speculative)
2-amino-4-(2,5-dimethylphenyl)-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran-3-carbonitrile C₁₈H₁₆N₂O₄ Hydroxymethyl, oxo, dimethylphenyl Pyrano[3,2-b]pyran Not specified Not specified
Key Observations:

Fused Ring Systems: The target’s pyrano-pyridazine system (two nitrogen atoms) contrasts with pyrano-pyrazole (one nitrogen) in and pyrano-pyran (oxygen-only) in . Pyridazine rings are more electron-deficient than pyrazole or pyran, favoring interactions with electron-rich biological targets .

Substituent Effects :

  • 6,6-Dimethyl groups : Unique to the target compound, these groups enhance steric hindrance and may improve metabolic stability compared to methoxyphenyl () or hydroxymethyl () substituents.
  • Carbonitrile position : At C4 in the target vs. C5 in , influencing dipole moments and reactivity.

Synthetic Routes: Multi-component reactions dominate for analogous compounds (e.g., ), suggesting scalability for the target. Acetic anhydride-mediated acetylation () or malononitrile use () are transferable strategies for functionalizing similar frameworks.

Physicochemical and Electronic Properties

  • Solubility : The target’s dimethyl and phenyl groups reduce water solubility compared to hydroxymethyl-containing analogues ().
  • Hydrogen Bonding: The 3-amino group provides stronger H-bond donor capacity than methoxy () or ester () substituents.
  • Aromaticity : The phenyl group in the target and enhances π-π stacking, whereas methoxyphenyl () introduces electron-donating effects.

Biological Activity

3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and structural characteristics.

Structural Characteristics

The compound features a unique combination of a pyridazine ring fused with a pyran moiety, along with an amino group and a carbonitrile functional group. Its molecular formula contributes to its diverse chemical properties and potential biological activities .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity , particularly in the following areas:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially inhibiting the growth of various pathogens.
  • Anticancer Properties : Studies suggest that it may possess anticancer properties by interacting with biological targets involved in cancer progression. This includes the inhibition of specific enzymes and cellular pathways associated with tumor growth .

The biological activity of this compound is largely attributed to its ability to bind to various biological targets. Interaction studies have demonstrated that it can affect enzyme activity and cellular signaling pathways critical for tumorigenesis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-amino-2-(4-methoxyphenyl)-2,8-dihydro-6H-pyrano[3,4-c]pyridazine-4-carbonitrileContains methoxy groupAnticancer propertiesMethoxy substitution enhances solubility
3-amino-2-(trifluoromethyl)phenyl)-2,8-dihydro-pyrano[3,4-c]pyridazineTrifluoromethyl groupAntimicrobial activityFluorinated compounds often exhibit increased bioactivity
3-amino-2-(5-methyl-furyl)phenyl)-2,8-dihydro-pyrano[3,4-c]pyridazineFuran ring incorporationPotential antiviral activityFuran ring adds distinct electronic properties

The distinct combination of functional groups in this compound contributes to its unique reactivity and biological profile .

Case Studies and Research Findings

  • Antiproliferative Activity : A study focused on the structure-antiproliferative activity relationship of pyridine derivatives indicated that modifications to similar compounds significantly improved their antiproliferative activity against various cancer cell lines (e.g., HeLa, A549) . The presence of functional groups such as -OH was found to enhance biological activity.
  • Neuroinflammatory Properties : Another study highlighted a derivative of pyridazine that selectively inhibited neuroinflammation by blocking cytokine production without affecting beneficial glial functions. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Gene Target Interactions : Research utilizing the Guide to Pharmacology database identified various receptors interacting with this compound. These interactions are crucial for understanding its therapeutic potential across different biological systems .

Q & A

Q. Q1. What are the optimized synthetic routes for 3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of fused pyridazine derivatives often involves multi-step heterocyclization. For example:

  • Condensation reactions between β-amino-α,γ-dicyanocrotononitrile and acetophenone derivatives can yield tricyclic intermediates, which are further functionalized via cyclocondensation with hydrazines or diazonium salts .
  • Solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., trisodium citrate) are critical for achieving high yields (>80%) in pyrano-pyridazine systems, as demonstrated in analogous pyrazole-carbonitrile syntheses .
  • Temperature control (room temperature vs. reflux) and stoichiometric ratios (e.g., 1:1 hydrazine:aldehyde) significantly impact side-product formation, requiring optimization via TLC monitoring .

Q. Q2. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • IR spectroscopy identifies key functional groups (e.g., nitrile stretches at ~2200 cm⁻¹ and amino groups at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) resolves regiochemistry: pyridazine ring protons appear as deshielded singlets (δ 7.5–8.5 ppm), while dimethyl groups show distinct singlets (δ 1.5–2.0 ppm) .
  • X-ray crystallography (e.g., CCDC-971311) confirms the fused pyrano-pyridazine scaffold and quantifies bond angles/distortions induced by steric effects from the phenyl and dimethyl groups .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in functionalizing the pyridazine core?

Methodological Answer:

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect directs substitutions to the pyridazine N-atom .
  • Molecular docking models interactions with biological targets (e.g., kinases) to prioritize synthetic modifications for bioactivity studies .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for structurally related pyridazine derivatives?

Methodological Answer:

  • Comparative SAR analysis : Evaluate substituent effects (e.g., phenyl vs. thiophene at position 2) on activity. For instance, 3,4-diphenyl analogs in thieno-pyridazines show enhanced kinase inhibition vs. dichlorophenyl derivatives .
  • Meta-analysis of assay conditions : Discrepancies in IC₅₀ values may arise from solvent polarity (DMSO vs. aqueous buffers) or enzyme isoforms used .

Q. Q5. How do steric and electronic factors influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Monitor degradation via HPLC under stressed conditions (e.g., 40°C/75% RH). Pyridazine rings are prone to hydrolysis at acidic pH (<3), while dimethyl groups enhance thermal stability up to 150°C .
  • Kinetic isotope effects (e.g., D₂O vs. H₂O) quantify proton transfer rates in degradation pathways .

Methodological Challenges and Solutions

Q. Q6. How to address low yields in heterocyclization steps during scale-up?

Methodological Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclization steps, reducing side reactions (e.g., polymerization of nitrile groups) .
  • Green solvents : Ethanol/water mixtures (1:1 v/v) enhance solubility of polar intermediates while simplifying purification .

Q. Q7. What analytical workflows validate the compound’s purity in complex biological matrices?

Methodological Answer:

  • LC-MS/MS with MRM (multiple reaction monitoring) detects trace impurities (e.g., hydrazine byproducts) at ppm levels .
  • DSC/TGA correlates thermal events (e.g., melting points, decomposition) with purity thresholds (>98%) .

Data Contradiction Analysis

Q. Q8. Why do conflicting reports exist on the compound’s solubility in polar aprotic solvents?

Methodological Answer:

  • Crystallinity vs. amorphous forms : Ball-milling or spray drying alters solubility profiles. For example, amorphous dispersions in PVP-VA increase solubility in DMF by 5-fold .
  • Counterion effects : Salt formation (e.g., HCl vs. mesylate) dramatically shifts solubility in acetonitrile .

Emerging Research Directions

Q. Q9. Can this compound serve as a precursor for photoactive metal-organic frameworks (MOFs)?

Methodological Answer:

  • Coordination studies : The amino and nitrile groups chelate transition metals (e.g., Cu²⁺, Ru³⁺), forming luminescent complexes. Spectroelectrochemical assays (UV-Vis/EPR) validate redox activity .

Q. Q10. What catalytic systems enable enantioselective functionalization of the pyridazine ring?

Methodological Answer:

  • Chiral auxiliaries : (R)-BINOL-phosphoric acid catalysts induce asymmetry in Diels-Alder reactions with dienophiles (e.g., maleimides) .
  • Enzyme-mediated catalysis : Lipases (e.g., CAL-B) selectively acylate amino groups in non-polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile
Reactant of Route 2
3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile

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